2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid

drug design bioisosterism lead optimization

2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid is a synthetic, chlorinated thiophene derivative belonging to the class of carboxylic acids. It is primarily utilized as a specialized research intermediate and a building block in organic synthesis.

Molecular Formula C8H9ClO2S
Molecular Weight 204.67
CAS No. 2138568-90-6
Cat. No. B2740351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid
CAS2138568-90-6
Molecular FormulaC8H9ClO2S
Molecular Weight204.67
Structural Identifiers
SMILESCC(C)(C1=CSC=C1Cl)C(=O)O
InChIInChI=1S/C8H9ClO2S/c1-8(2,7(10)11)5-3-12-4-6(5)9/h3-4H,1-2H3,(H,10,11)
InChIKeyYQOYYRAJKJAKMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorothiophen-3-yl)-2-methylpropanoic Acid (CAS 2138568-90-6): Key Procurement Specifications


2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid is a synthetic, chlorinated thiophene derivative belonging to the class of carboxylic acids . It is primarily utilized as a specialized research intermediate and a building block in organic synthesis. Its defining structural features are a thiophene ring with a chlorine substituent at the 4-position and an alpha,alpha-dimethyl-substituted propanoic acid group. The molecular formula is C8H9ClO2S, resulting in a molecular weight of 204.67 g/mol [1].

Why a Generic Substitute for 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic Acid is Unviable


Procuring a generic substitute for this compound is not a feasible scientific strategy due to the absence of quantitative data even for the primary compound. The necessary performance benchmarks—such as specific target binding affinities, metabolic stability in human liver microsomes, or in vivo pharmacokinetic profiles—against which a generic substitute would be evaluated are entirely absent from the peer-reviewed literature for this specific molecule [1]. Furthermore, even for potential in-class comparators like the non-chlorinated analog (CAS 147632-27-7) or the phenyl isostere (CAS 6258-30-6), there is no publicly available, directly comparable functional data. The biological consequences of the unique thiophene-chlorine combination in this structure are uncharacterized [2]. Any substitution would therefore be a purely structural guess, unsupported by any form of evidence-based scientific verification, rendering the experimental outcomes completely unpredictable.

Lack of Product-Specific Quantitative Evidence for 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic Acid Selection


Absence of Directly Measured Physicochemical Properties

A fundamental differentiator in lead optimization is the fine-tuning of a candidate's physicochemical profile. However, for 2-(4-chlorothiophen-3-yl)-2-methylpropanoic acid, key quantifiable properties such as experimental logP, aqueous solubility (µM), and pKa are unreported in the scientific literature [1]. In contrast, a closely related non-chlorinated analog, 2-methyl-2-(thiophen-3-yl)propanoic acid (CAS 147632-27-7), has a reported cLogP of 2.49 . This gap in fundamental data for the target compound prevents any quantitative comparison and precludes a data-driven argument for its preferential selection.

drug design bioisosterism lead optimization

Unknown In Vitro Pharmacological Activity Profile

The primary basis for compound selection is often a defined in vitro potency and selectivity profile. A rigorous search of the pharmacological literature reveals no published IC50 or Ki values for 2-(4-chlorothiophen-3-yl)-2-methylpropanoic acid against any specific biological target, including those relevant to anti-cancer activity [1][2]. A patent application (USPTO publication or equivalent) claiming its potential use in cancer treatment exists, but it does not disclose any concrete, quantified biological data for the specific compound [3].

drug discovery kinase inhibitor GPCR modulator

Speculative Advantage of Thiophene Over Phenyl Bioisostere

A general, class-level argument for a thiophene-containing compound might be its potential to offer lower lipophilicity and altered metabolic pathways compared to a direct phenyl analog, as discussed for thiophene bioisosterism [1]. However, in the specific case of 2-(4-chlorothiophen-3-yl)-2-methylpropanoic acid, no head-to-head metabolic stability data (e.g., intrinsic clearance in liver microsomes, metabolite identification) exists against its close comparator, 2-(4-chlorophenyl)-2-methylpropanoic acid (CAS 6258-30-6). Therefore, a general principle of bioisosterism cannot serve as a verified, quantitative differentiator for procurement.

metabolic stability bioisostere hepatocyte clearance

Critical Appraisal of Application Scenarios for 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic Acid


Hypothesis-Driven Exploratory Medicinal Chemistry

The sole justifiable use-case for procuring this compound is as a novel, untested building block in an exploratory medicinal chemistry program. A researcher might explicitly hypothesize that the unique 4-chlorothiophene moiety could introduce a beneficial shift in properties compared to known phenyl or unchlorinated thiophene leads. However, as demonstrated in Section 3, this hypothesis has no quantitative foundation. The procurement is therefore a high-risk venture into true chemical space exploration, where all characterization and biological testing must be performed de novo by the end-user .

Methodological Research in Analytical Chemistry

This compound could be used as a test analyte in method development, for example, in HPLC purity assay or LC-MS trace analysis, given its publication-grade purity (minimum 95%) as noted by some vendors . Its value here is as a 'model' analyte with a defined molecular weight and a unique elemental signature (chlorine, sulfur) rather than any specific functional performance. There is no comparator-based evidence to suggest it is superior to other similar compounds for this purpose.

Avoidance for In Vivo or Advanced Lead Optimization Studies

Given the stark absence of ADME, PK, or in vivo efficacy data (Section 3), this compound is unsuitable and a high-risk choice for any advanced preclinical program. Its potential mention in an anticancer patent does not constitute actionable evidence [1]. A procurement manager or scientist should exclude this compound from consideration for in vivo models, selectivity panels, or safety pharmacology studies until a foundational body of quantitative evidence is published internally or externally.

Quote Request

Request a Quote for 2-(4-Chlorothiophen-3-yl)-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.